6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method involves the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This green chemistry approach reduces the environmental impact and improves efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. It can inhibit enzymes or interact with DNA, leading to the disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar biological activities.
Thiazole: Another heterocyclic compound with antimicrobial properties.
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Uniqueness
6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H13N3OS |
---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
6-[methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3OS/c1-7(2)12(3)9-8(6-14)13-4-5-15-10(13)11-9/h4-7H,1-3H3 |
InChI Key |
ACABNQCXGLZVST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=C(N2C=CSC2=N1)C=O |
Origin of Product |
United States |
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